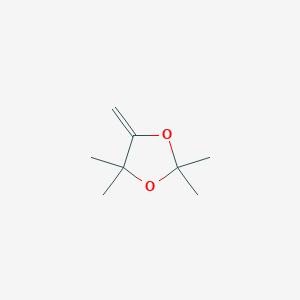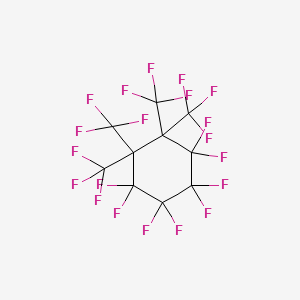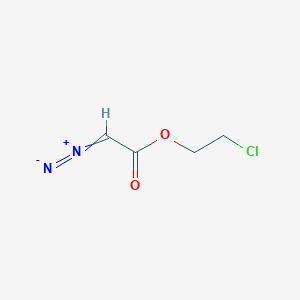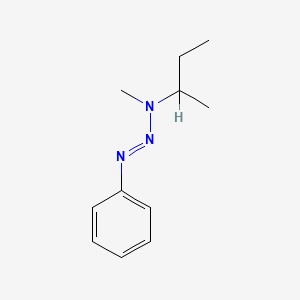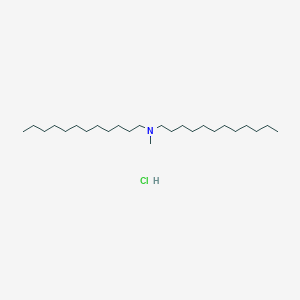![molecular formula C8H16ClNOSi B14451008 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one CAS No. 76128-62-6](/img/structure/B14451008.png)
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one is a compound that belongs to the class of organosilicon compounds It features a piperidin-2-one ring substituted with a chlorodimethylsilyl group
Méthodes De Préparation
The synthesis of 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one typically involves the reaction of piperidin-2-one with chlorodimethylsilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or moisture, the chlorodimethylsilyl group can hydrolyze to form silanols.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of silicon-based materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one involves its interaction with various molecular targets. The chlorodimethylsilyl group can participate in nucleophilic substitution reactions, while the piperidin-2-one ring can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one include other organosilicon compounds with different substituents on the silicon atom. For example:
Chlorodimethylsilane: A simpler compound with only a chlorodimethylsilyl group.
Dimethylsilyl-substituted Piperidines: Compounds with different substituents on the piperidine ring.
The uniqueness of this compound lies in its combination of a piperidin-2-one ring with a chlorodimethylsilyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
76128-62-6 |
|---|---|
Formule moléculaire |
C8H16ClNOSi |
Poids moléculaire |
205.76 g/mol |
Nom IUPAC |
1-[[chloro(dimethyl)silyl]methyl]piperidin-2-one |
InChI |
InChI=1S/C8H16ClNOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-7H2,1-2H3 |
Clé InChI |
ZWOWMMOSHCHXTP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN1CCCCC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


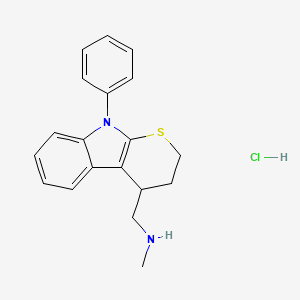
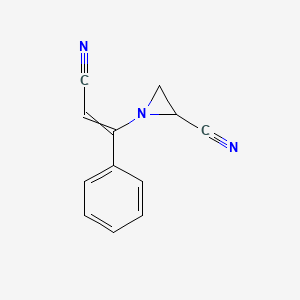
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
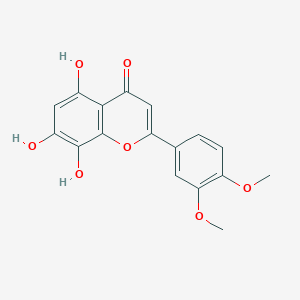
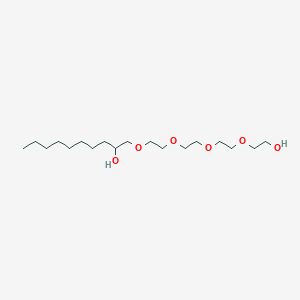
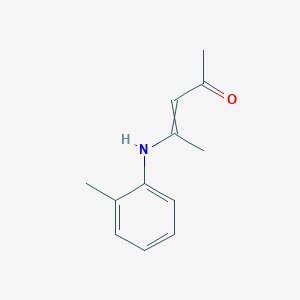


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
